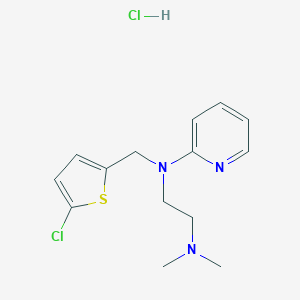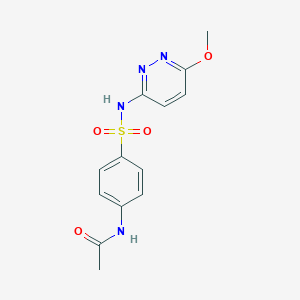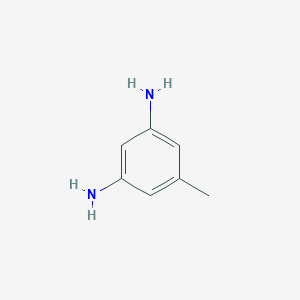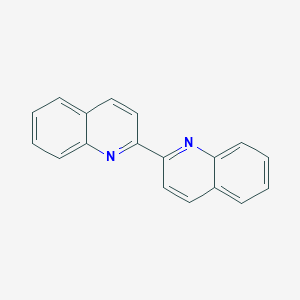
2,2'-Biquinoline
Overview
Description
2,2’-Biquinoline is an organic compound with the chemical formula C₁₈H₁₂N₂. It is a derivative of quinoline, consisting of two quinoline units connected at the 2-position. This compound is known for its role as a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. 2,2’-Biquinoline is also referred to as 2,2’-diquinolyl or cuproin .
Mechanism of Action
Target of Action
2,2’-Biquinoline, also known as biquinolyl or cuproin , is an organic compound that primarily targets metal ions . It is a bidentate ligand, meaning it can bind to metal ions at two points . This property allows 2,2’-Biquinoline to form complexes with various metals, making it a valuable tool in the detection and quantification of trace metals .
Mode of Action
The interaction of 2,2’-Biquinoline with its targets involves the formation of a coordination complex . In this complex, the 2,2’-Biquinoline molecule acts as a ligand, binding to the metal ion at two points. This binding can induce changes in the properties of the metal ion, such as its color, making it detectable . For example, 2,2’-Biquinoline is known to react with monovalent copper ions to produce a purple color, making it a highly selective reagent for copper detection .
Biochemical Pathways
It is known that the compound can induce oxidative stress by increasing reactive oxygen species (ros) levels . This effect can potentially influence various biochemical pathways, particularly those involving redox reactions and cellular responses to oxidative stress .
Result of Action
The primary result of 2,2’-Biquinoline’s action is the formation of a detectable signal in the presence of certain metal ions . In addition, the compound has been found to have antitumor effects, inducing oxidative stress and DNA strand breaks in cancer cells, leading to apoptosis . It also exhibits excellent performance in photothermal conversion under the irradiation of NIR lasers .
Action Environment
The action, efficacy, and stability of 2,2’-Biquinoline can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with metal ions can be affected by the presence of other ions or molecules in the solution . Additionally, factors such as temperature, pH, and light exposure could potentially influence the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
2,2’-Biquinoline is a bidentate ligand . Unlike the related complexes of 2,2’-bipyridine, the metal does not typically occupy the plane of the biquinoline . This unique property allows 2,2’-Biquinoline to interact with various enzymes, proteins, and other biomolecules in a distinct manner.
Cellular Effects
The cellular effects of 2,2’-Biquinoline are diverse and depend on the specific context. For instance, copper complexes with 2,2’-Biquinoline have been shown to enhance the antitumor effect on A549 2D and 3D lung cancer cell models . This suggests that 2,2’-Biquinoline can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2,2’-Biquinoline involves its role as a bidentate ligand . It can form complexes with metals, which can then interact with biomolecules, leading to changes in gene expression and enzyme activity . The exact mechanism of action of 2,2’-Biquinoline is likely to be context-dependent and may vary depending on the specific biochemical reactions it is involved in.
Temporal Effects in Laboratory Settings
The effects of 2,2’-Biquinoline can change over time in laboratory settings. For instance, a photochromic complex based on 2,2’-Biquinoline exhibits heat-stable charge-separated states after photoinduced electron transfer (PET), accompanied by a broad optical absorption ranging from 250 to 1500 nm . This suggests that 2,2’-Biquinoline can have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its role as a bidentate ligand , it is plausible that 2,2’-Biquinoline could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Biquinoline can be synthesized through the reductive coupling of 2-chloroquinoline. This process involves the use of a reducing agent, such as zinc dust, in the presence of a solvent like ethanol. The reaction typically occurs under reflux conditions, leading to the formation of 2,2’-biquinoline as a white solid .
Industrial Production Methods: In an industrial setting, the synthesis of 2,2’-biquinoline may involve the use of palladium-catalyzed coupling reactions. For example, the Ullmann reaction, which involves the homocoupling of aryl halides, can be employed. This method allows for the efficient production of 2,2’-biquinoline on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Biquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted biquinoline derivatives
Scientific Research Applications
2,2’-Biquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic characteristics.
1,10-Phenanthroline: A tridentate ligand that forms more stable complexes with metal ions.
Quinoline: The parent compound of 2,2’-biquinoline, used in various chemical syntheses
Uniqueness of 2,2’-Biquinoline: 2,2’-Biquinoline is unique due to its ability to form stable complexes with a wide range of metal ions, making it versatile in coordination chemistry. Its extended conjugated system also imparts unique electronic properties, making it useful in photophysical applications .
Properties
IUPAC Name |
2-quinolin-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTCSQBWLUUYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059500 | |
| Record name | 2,2'-Biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Aldrich MSDS] | |
| Record name | 2,2'-Biquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10310 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | 2,2'-Biquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10310 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
119-91-5 | |
| Record name | 2,2′-Biquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Biquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-BIQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Biquinoline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-biquinolyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-BIQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RO6GA6RP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-Biquinoline?
A1: this compound has the molecular formula C18H12N2 and a molecular weight of 256.30 g/mol [, , ].
Q2: What spectroscopic techniques are typically used to characterize this compound and its complexes?
A2: Researchers commonly employ a range of spectroscopic methods, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and Raman spectroscopy to characterize this compound and its complexes [, , , , , , , , , , , ].
Q3: How does the structure of this compound influence its coordination behavior with metal ions?
A3: this compound acts as a bidentate N-donor ligand, coordinating to metal centers through both nitrogen atoms [, , , , ]. This bidentate coordination often leads to the formation of stable chelate complexes with various metal ions [, , ].
Q4: How do substituents on the this compound framework impact its photophysical properties?
A4: Substituents on the this compound ring system can significantly influence the compound's photophysical properties, including absorption and emission spectra, excited state lifetimes, and redox potentials [, , , , ]. For example, electron-withdrawing groups like nitro groups can induce blue-shifts in absorption spectra, while electron-donating groups like diphenylamine moieties can cause red-shifts [].
Q5: What are some common applications of this compound and its metal complexes?
A5: this compound and its complexes find applications in various fields, including:
- Fluorescent Sensors: Derivatized this compound incorporated into β-cyclodextrin dimers function as fluorescent sensors for steroid recognition [].
- Catalysis: Metal complexes of this compound, particularly those of palladium, have demonstrated catalytic activity in organic reactions, including aerobic alcohol oxidation [, ].
- Photodynamic Therapy: Ruthenium(II) and Iridium(III) complexes incorporating this compound exhibit potential as phototoxic anticancer agents in photodynamic therapy [].
- Electrochemical Applications: this compound derivatives have been explored as electroauxiliaries for generating alkyl radicals via electrochemical methods [].
- Dye-Sensitized Solar Cells: Ruthenium complexes bearing this compound ligands are investigated for their potential in dye-sensitized solar cells due to their red-shifted absorption properties [].
Q6: How does this compound interact with TiO2 surfaces in dye-sensitized solar cells?
A6: Ruthenium(II) complexes containing this compound derivatives as ligands can bind to TiO2 surfaces [, ]. This interaction is crucial for electron injection from the excited state of the ruthenium complex into the conduction band of TiO2, a key step in the operation of dye-sensitized solar cells.
Q7: What computational chemistry methods have been employed to study this compound and its complexes?
A7: Density Functional Theory (DFT) calculations are frequently used to model and understand the electronic structures, vibrational properties, and reactivity of this compound and its metal complexes [, , , ].
Q8: How does the structure-activity relationship (SAR) of this compound guide the design of new derivatives?
A8: Understanding how specific substituents on the this compound scaffold impact its electronic properties, coordination behavior, and reactivity allows researchers to fine-tune the properties of derivatives for desired applications [, , , , , ].
Q9: What is known about the stability of this compound and its complexes under various conditions?
A9: The stability of this compound complexes can vary depending on the metal ion, auxiliary ligands, and environmental conditions [, , , , , ]. For instance, some copper complexes are known to undergo reactions with dioxygen [].
Q10: What formulation strategies can be employed to improve the stability, solubility, or bioavailability of this compound-based compounds?
A10: While specific formulation strategies are not detailed in the provided research, general approaches for improving the stability, solubility, and bioavailability of metal complexes include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
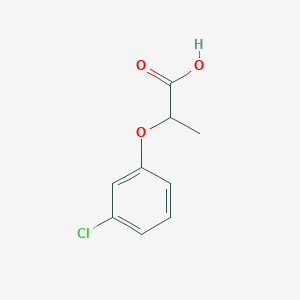

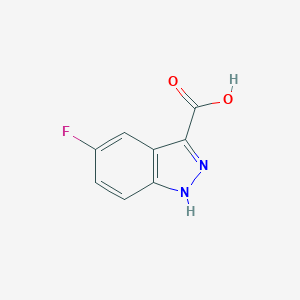
![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
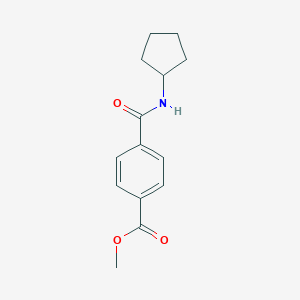
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
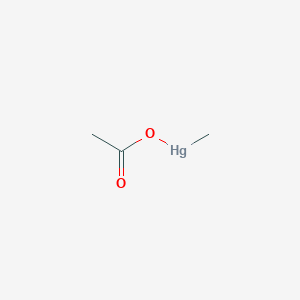
![10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione](/img/structure/B90506.png)
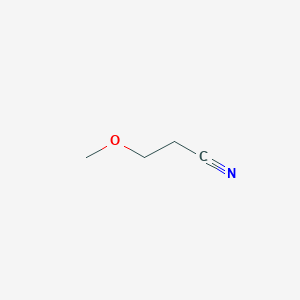
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
